Ethyl valinate

Distillation purification Physical property differentiation Process chemistry

Ethyl valinate (CAS 17431-03-7, free base; CAS 17609-47-1, hydrochloride) is the ethyl ester of the proteinogenic amino acid L-valine, with molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g/mol. It exists as a colorless liquid in free base form (boiling point 169.2 ± 13.0 °C at 760 mmHg) or as a white crystalline hydrochloride salt (melting point 102–105 °C).

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B8791805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl valinate
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C)C)N
InChIInChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3
InChIKeyBQIVJVAZDJHDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Valinate: A Chiral Amino Acid Ester Building Block for Pharmaceutical Synthesis and Prodrug Design


Ethyl valinate (CAS 17431-03-7, free base; CAS 17609-47-1, hydrochloride) is the ethyl ester of the proteinogenic amino acid L-valine, with molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g/mol [1]. It exists as a colorless liquid in free base form (boiling point 169.2 ± 13.0 °C at 760 mmHg) or as a white crystalline hydrochloride salt (melting point 102–105 °C) . As a chiral pool building block retaining the (S)-configuration at the α-carbon, ethyl valinate serves as an intermediate in peptide synthesis [2], a key starting material for chiral stationary phases (e.g., Chirasil-Val) [3], and the essential L-valyl promoiet in the marketed prodrugs valacyclovir and valganciclovir [4]. Its combination of a reactive ester group, defined stereochemistry, and the sterically demanding isopropyl side chain of valine confers differentiated reactivity and selectivity compared to other amino acid esters [5].

Why Ethyl Valinate Cannot Be Freely Substituted by Methyl, Isopropyl, or Other Amino Acid Esters


Substituting ethyl valinate with methyl valinate, isopropyl valinate, or the ethyl esters of other amino acids (e.g., ethyl leucinate, ethyl alaninate) without experimental verification introduces risks across three critical dimensions: (1) physical properties—the boiling point difference of ~23 °C between ethyl valinate (169.2 °C) and methyl valinate (~146 °C) directly impacts distillation purification efficiency and solvent recovery protocols ; (2) stereoelectronic effects—the sterically demanding isopropyl side chain of valine uniquely retards base-catalyzed ester hydrolysis compared to less-branched amino acid esters, as demonstrated by Hay & Porter (1967) [1]; and (3) biological recognition—the L-valine ethyl ester moiety is selectively recognized by the intestinal PEPT1 transporter and valacyclovirase, a specificity not shared by D-enantiomers or other amino acid ester promoeities, as validated by the clinical pharmacokinetics of valacyclovir (54% oral bioavailability vs. 12–20% for unesterified acyclovir) [2]. These non-interchangeable properties mean that procurement decisions based solely on nominal structural similarity risk compromised synthesis yields, failed bioassays, and irreproducible results.

Ethyl Valinate: Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point Differentiation of Ethyl Valinate vs. Methyl Valinate: Distillation Feasibility and Purification Strategy

Ethyl valinate (free base) exhibits a boiling point of 169.2 ± 13.0 °C at 760 mmHg , which is approximately 23 °C higher than that of its closest homolog, methyl L-valinate (~146 °C at 760 mmHg) . This boiling point differential exceeds the minimum 20 °C separation threshold generally required for practical fractional distillation, meaning that the ethyl ester can be separated from residual methanol or methyl ester contaminants by standard distillation techniques, whereas the methyl and ethyl esters of less-differentiated amino acid pairs may co-distill [1].

Distillation purification Physical property differentiation Process chemistry

Aqueous Solubility Enhancement: Ethyl Valinate vs. Parent L-Valine

Ethyl valinate (free base) has an estimated water solubility of approximately 1.97 × 10⁵ mg/L (~197 g/L) at 25 °C , which is approximately 2.3-fold higher than that of the parent amino acid L-valine (85 g/L at 20 °C; 88.5 g/L at 25 °C) [1]. This greater aqueous solubility, combined with the hydrochloride salt form's additional solubility in a broad range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2], enables homogeneous solution-phase reactions at higher substrate concentrations than achievable with the free amino acid. In contrast, L-valine is practically insoluble in ethanol and ether, severely limiting its utility in non-aqueous reaction media .

Formulation development Solubility enhancement Reaction medium design

Valacyclovir Prodrug Bioavailability: The L-Valine Ethyl Ester Promoiet Validated in Marketed Pharmaceuticals

The clinical superiority of the L-valine ethyl ester as a prodrug promoiet is definitively demonstrated by valacyclovir (Valtrex®), the L-valyl ester of acyclovir. Oral valacyclovir delivers an acyclovir bioavailability of approximately 54%, compared to only 12–20% for oral acyclovir itself—a 3- to 5-fold improvement [1]. This enhanced absorption is mediated by the intestinal oligopeptide transporter PEPT1 (SLC15A1), which recognizes the L-valyl ester moiety and facilitates carrier-mediated uptake, followed by rapid first-pass hydrolysis by valacyclovirase to release acyclovir and the natural amino acid L-valine [2]. This same L-valine ethyl ester promoiet strategy has been successfully translated to valganciclovir (the L-valyl ester of ganciclovir), confirming the generalizability of this molecular design [3].

Prodrug design Oral bioavailability PEPT1 transporter Antiviral chemotherapy

Chemoenzymatic Deracemization: Valine Ethyl Ester as a Privileged Substrate for Accessing Enantiopure D-Valine

Valine ethyl ester (as racemate or L-form) serves as the specific substrate for engineered cyclohexylamine oxidase (CHAO) variants in the chemoenzymatic deracemization to produce enantiopure D-valine. The CHAO variant Y321I/M226T achieves a catalytic efficiency 30 times higher than wild-type CHAO when acting on valine ethyl ester, enabling D-valine production in up to 95% yield with excellent optical purity (>99% ee) [1]. Critically, CHAO and its variants exhibit opposite enantioselectivity for valine ethyl ester versus phenylalanine ethyl ester—a substrate-specific stereochemical preference that underscores the non-interchangeable nature of amino acid ester substrates in biocatalytic processes [2]. This enzymatic platform also enables the reverse process: producing enantiopure L-valine from racemic valine ethyl ester.

Chemoenzymatic synthesis Chiral resolution Enantiomeric excess D-amino acid synthesis

Ibuprofen Conjugate Solubility and Permeation: L-Valine Alkyl Ester Chain-Length Optimization with the Ethyl Ester as Baseline

In a systematic study of ibuprofen conjugated with L-valine alkyl esters (ValOR, where R = ethyl through hexyl), Janus et al. (2020) demonstrated that all L-valine ester conjugates [ValOR][IBU] exhibited higher aqueous solubility and lower logP compared to the parent ibuprofen free acid [1]. The ethyl ester conjugate [ValOEt][IBU] serves as the most hydrophilic member of the homologous series, with logP values increasing progressively with alkyl chain elongation. While the propyl and isopropyl ester conjugates showed superior porcine skin permeation flux, the ethyl ester conjugate provided the highest aqueous solubility among the series—a critical parameter for injectable or ophthalmic formulation where permeation enhancement is secondary to dissolution rate [2]. The melting points of these salts ranged from 67.4 to 79.8 °C (all below 100 °C), classifying them as pharmaceutically active protic ionic liquids suitable for transdermal delivery systems [3].

Drug delivery Ionic liquid prodrugs Transdermal permeation Solubility optimization

Synthesis Efficiency: Ethyl Valinate Hydrochloride Process Yield and Optical Purity from Industrial Patent Specifications

A patent assigned to Jiangsu Xin Rui Pharmaceutical Co., Ltd. (CN108892622, 2018) describes a robust industrial-scale synthesis of L-valine ethyl ester hydrochloride from L-valine and ethanol via thionyl chloride-mediated esterification, achieving 97.23% isolated yield, 99.30% chemical purity, and 99.32% optical purity at a 5 kg input scale [1]. The process yields 6.1 kg of product from 5 kg of L-valine and reaches completion (residual valine <1%) within 12–18 hours [2]. Commercial suppliers routinely offer this compound at ≥98.0% purity by titration, with specific rotation specifications of [α]²⁰/D +6.0 to +8.0° (c=2, H₂O) . The availability of both free base (CAS 17431-03-7, liquid) and hydrochloride salt (CAS 17609-47-1, crystalline solid) forms provides flexibility for different reaction conditions: the free base for anhydrous organic reactions, the hydrochloride for aqueous peptide coupling protocols .

Process chemistry Scale-up synthesis Optical purity Quality specifications

Ethyl Valinate: High-Confidence Application Scenarios Grounded in Quantitative Differentiation Evidence


Peptide and Peptidomimetic Synthesis Requiring Defined C-Terminal Ester Protection with High Optical Purity

Ethyl valinate (as the hydrochloride salt) is the preferred protected valine building block for solution-phase peptide synthesis when C-terminal ethyl ester protection is desired. The crystalline hydrochloride form (mp 102–105 °C) is non-hygroscopic when stored under inert gas and freely soluble in water, DMF, DMSO, and chlorinated solvents, enabling compatibility with both aqueous and organic coupling conditions . The defined specific rotation ([α]²⁰/D +6.7°, c=2, H₂O) provides a simple QC check to confirm enantiomeric integrity before use in chiral synthesis . The ethyl ester can be selectively cleaved under mild alkaline conditions without affecting tert-butyl esters or Fmoc groups, offering orthogonal protection strategy advantages over methyl esters (which require stronger nucleophiles for selective cleavage) [1].

Prodrug Design Leveraging the L-Valine Ethyl Ester Promoiet for PEPT1-Targeted Oral Delivery

The L-valine ethyl ester moiety is the clinically validated promoiet of choice for enhancing oral bioavailability of poorly absorbed nucleoside analog drugs via intestinal PEPT1 transporter recognition . The valacyclovir precedent—achieving 54% oral bioavailability vs. 12–20% for the parent drug—provides a regulatory pathway–proven template that has been replicated with valganciclovir . For medicinal chemistry programs targeting PEPT1-mediated absorption, ethyl valinate (or its activated forms) serves as the direct starting material for synthesizing L-valyl ester prodrug candidates. The free base form (CAS 17431-03-7, liquid) is suitable for anhydrous coupling reactions, while the hydrochloride (CAS 17609-47-1, solid) is preferred for aqueous carbodiimide-mediated couplings [1].

Biocatalytic Deracemization Platforms for Enantiopure D-Amino Acid Production

Valine ethyl ester is the demonstrated optimal substrate for chemoenzymatic deracemization to produce D-valine at >99% ee and up to 95% isolated yield, using engineered cyclohexylamine oxidase variants with 30-fold enhanced catalytic efficiency over wild-type enzyme . The opposite enantioselectivity exhibited by CHAO variants for valine ethyl ester versus phenylalanine ethyl ester confirms that the ethyl ester form—not a generic valine derivative—is required for this specific enzymatic transformation . Research groups and CROs developing biocatalytic routes to enantiopure D-amino acids should prioritize ethyl valinate as the starting material to maximize yield and minimize enzyme loading costs.

Chiral Stationary Phase Synthesis and Enantioselective Chromatography Method Development

L-Valine ethyl ester serves as the key chiral building block for the synthesis of Chirasil-Val, the gold-standard chiral stationary phase for gas chromatographic enantiomer separation of amino acid derivatives . The valine moiety's sterically demanding isopropyl side chain provides the chiral recognition element, while the ethyl ester enables covalent anchoring to polysiloxane supports. N-Trifluoroacetyl amino acid ethyl esters (derivatized using ethyl valinate as a reference standard) are the standard analyte form for enantiomeric excess determination by GC on Chirasil-Val columns . Analytical laboratories developing enantioselective GC methods for amino acid analysis benefit from sourcing high-purity ethyl valinate as both a chiral stationary phase precursor and an analytical reference standard [1].

Quote Request

Request a Quote for Ethyl valinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.